molecular formula C19H17FN2O4S B2659877 N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide CAS No. 1207002-28-5

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide

Cat. No.: B2659877
CAS No.: 1207002-28-5
M. Wt: 388.41
InChI Key: XMSCRYCORAYQGQ-UHFFFAOYSA-N
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Description

This compound features a thiophene carboxamide core substituted with a methyl group at the 3-position and an azepane sulfonyl moiety at the 5-position of the adjacent thiophene ring. The azepane sulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence solubility, conformational stability, and biological interactions.

Properties

IUPAC Name

4-(2,5-diethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-3-25-14-6-7-18(26-4-2)16(10-14)22-12-15(11-21)27(23,24)19-8-5-13(20)9-17(19)22/h5-10,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSCRYCORAYQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonyl group through sulfonation reactions. The azepane ring can be incorporated via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amide coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Molecular Conformation and Activity

N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (5-36) ()
  • Structure : A dimeric carboxamide with methoxybenzyl substituents and a pentane linker.
  • Comparison : The target compound replaces the methoxybenzyl groups with an azepane sulfonyl moiety, reducing aromaticity but enhancing electron-withdrawing capacity. This substitution may improve membrane permeability due to increased lipophilicity from the azepane ring.
  • Synthesis : Both compounds involve carboxamide bond formation, but the target requires sulfonylation steps, which are absent in 5-36’s synthesis .
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : A nitro-substituted phenyl-thiophene carboxamide.
  • Comparison : The nitro group (electron-withdrawing) and azepane sulfonyl group both polarize the thiophene ring, but the azepane’s bulk may hinder intermolecular interactions (e.g., π-stacking) observed in nitro derivatives. Crystallographic data from show dihedral angles of 8.5–13.5° between aromatic rings, suggesting conformational flexibility; the azepane group in the target compound may impose greater rigidity .
Nitrothiophene Carboxamides ()
  • Structure : 5-Nitrothiophene-2-carboxamides with arylthiazole substituents.
  • Comparison: The nitro group in these compounds confers narrow-spectrum antibacterial activity. The target’s azepane sulfonyl group may broaden activity due to enhanced solubility or alternative binding mechanisms.

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Properties
Target Compound Azepane sulfonyl, methyl ~450 ~3.5 High lipophilicity, moderate solubility
N,N'-Pentane-1,5-diylbis[...] (5-36) Methoxybenzyl, pentane linker ~600 ~4.2 Dimeric structure, low solubility
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl 264.29 ~2.8 Polar, crystalline solid
Nitrothiophene carboxamide () Nitro, arylthiazole 367.35 ~2.5 Moderate solubility, narrow-spectrum activity

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance antibacterial activity but may limit spectrum. The azepane sulfonyl group balances electronic effects and steric accessibility.
  • Therapeutic Potential: The compound’s lipophilicity suggests CNS permeability, but toxicity risks (e.g., genotoxicity in thiophene carboxanilides, per ) require further evaluation .

Biological Activity

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure and Composition

  • Molecular Formula : C24_{24}H31_{31}N3_3O5_5S
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 1251584-35-6

The compound features a thienyl ring and an azepan sulfonamide group, which are critical for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential role in developing new antibacterial agents with reduced systemic toxicity due to its antioxidant properties .
  • Antiviral Properties : Thienyl compounds similar to this one have been explored for their antiviral activities. The presence of the thienyl moiety is believed to enhance interaction with viral proteins, thus inhibiting viral replication .
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant properties. This can mitigate oxidative stress-related cellular damage, making it a candidate for conditions associated with oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study 1Antibacterial ActivityIdentified significant antibacterial effects against MRSA strains.
Study 2Antioxidant PropertiesShowed effective scavenging of free radicals, indicating potential for oxidative stress-related conditions.
Study 3Antiviral ActivityDemonstrated effectiveness in inhibiting viral replication in vitro.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds suggest moderate absorption and metabolism profiles. Toxicity studies indicate that compounds in this class exhibit low systemic toxicity at therapeutic doses, making them suitable candidates for further development.

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